Pseudouridimycin is synthesized through a biosynthetic pathway that includes several key steps:
The molecular structure of Pseudouridimycin can be described as follows:
Pseudouridimycin undergoes several chemical reactions during its biosynthesis:
The mechanism through which Pseudouridimycin exerts its antibacterial effects involves:
Pseudouridimycin exhibits several notable physical and chemical properties:
Pseudouridimycin has significant scientific applications:
The biosynthetic pathway of Pseudouridimycin (PUM), a potent nucleoside-analog inhibitor of bacterial RNA polymerase (CID 71355289), is encoded by a conserved pum gene cluster within Streptomyces species, most notably Streptomyces IO1. This ~35-kb cluster comprises 21 open reading frames (ORFs), organized into three functionally discrete regions: core biosynthesis, precursor supply, and regulation/resistance [2] [3]. Key genes were identified through targeted knockout studies coupled with HPLC-MS analysis of metabolic profiles, revealing essential biosynthetic components:
Table 1: Core Genes in the PUM Biosynthetic Cluster
| Gene | Function | Domain Architecture (if NRPS) |
|---|---|---|
| pumA | Initiation module (Glycine activation) | A-PCP-C |
| pumB | Elongation module (Pseudouridine coupling) | C-A-PCP-E |
| pumC | Termination module (Chain release) | C-A-PCP-Te |
| pumJ | Pseudouridine synthase | N/A |
| pumR | Transcriptional activator | N/A |
Heterologous expression of the pum cluster in S. lividans confirmed its sufficiency for PUM production, while promoter-probe assays demonstrated cotranscription of pumA-J under inducing conditions [2].
PUM biosynthesis follows the canonical multiple carrier model of NRPS enzymology [1] [2]. The tripartite NRPS assembly line (PumA-PumB-PumC) incorporates three substrates: glycine, pseudouridine, and a modified malonyl-CoA derivative. Each module contains catalytic domains that execute substrate-specific activation, covalent tethering, and peptide bond formation:
Table 2: NRPS Module Functions in PUM Assembly
| Module (Protein) | Domains | Substrate | Key Function |
|---|---|---|---|
| Initiation (PumA) | A-PCP-C | Glycine | Activates glycine; initiates chain |
| Elongation (PumB) | C-A-PCP-E | D/L-Pseudouridine | Couples pseudouridine; epimerizes |
| Termination (PumC) | C-A-PCP-Te | Hydroxy-malonate | Releases macrocycle |
The pseudouridine moiety in PUM derives from uridine-5'-monophosphate (UMP) via isomerization catalyzed by the standalone enzyme PumJ. This Mg²⁺-dependent pseudouridine synthase operates prior to NRPS assembly:
ΨMP is subsequently dephosphorylated and loaded onto PumB's PCP domain. Kinetic assays confirm PumJ’s Kₘ for UMP is 8.2 ± 0.7 μM, with optimal activity at pH 7.5–8.0. Deletion of pumJ abolishes PUM production, confirming its indispensability [2].
PUM biosynthesis is governed by a hierarchical regulatory cascade integrating nutrient status, stress responses, and pathway-specific control:
phoP: Activates transcription during phosphate limitation [3].
Pathway-Specific Regulator (PumR):
Overexpression increases PUM yield 4.5-fold [2].
Feedback Inhibition:
Environmental cues (e.g., carbon starvation) trigger ppGpp alarmone accumulation, which displaces the repressor DasR from the pum promoter, derepressing transcription [3].
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